Telithromycin

Antimicrobial susceptibility testing Macrolide resistance Streptococcus pneumoniae

Telithromycin is a first-in-class semisynthetic ketolide antibiotic derived from erythromycin A, featuring a 14-membered macrolide ring with a distinctive C11-C12 carbamate extension that confers dual ribosomal binding sites and activity against macrolide-resistant Gram-positive respiratory pathogens. Clinically approved as KETEK® (FDA 2004), it is indicated for mild-to-moderate community-acquired pneumonia caused by Streptococcus pneumoniae, including multidrug-resistant strains.

Molecular Formula C43H65N5O10
Molecular Weight 812.0 g/mol
CAS No. 173838-31-8; 191114-48-4
Cat. No. B15559500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTelithromycin
CAS173838-31-8; 191114-48-4
Molecular FormulaC43H65N5O10
Molecular Weight812.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H65N5O10/c1-12-33-43(8)37(48(41(53)58-43)19-14-13-18-47-23-31(45-24-47)30-16-15-17-44-22-30)27(4)34(49)25(2)21-42(7,54-11)38(28(5)35(50)29(6)39(52)56-33)57-40-36(51)32(46(9)10)20-26(3)55-40/h15-17,22-29,32-33,36-38,40,51H,12-14,18-21H2,1-11H3/t25-,26-,27+,28+,29-,32+,33-,36-,37-,38-,40+,42-,43-/m1/s1
InChIKeyLJVAJPDWBABPEJ-PNUFFHFMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Telithromycin (CAS 173838-31-8; 191114-48-4): First-in-Class Ketolide Antibiotic for Respiratory Infection Research


Telithromycin is a first-in-class semisynthetic ketolide antibiotic derived from erythromycin A, featuring a 14-membered macrolide ring with a distinctive C11-C12 carbamate extension that confers dual ribosomal binding sites and activity against macrolide-resistant Gram-positive respiratory pathogens [1]. Clinically approved as KETEK® (FDA 2004), it is indicated for mild-to-moderate community-acquired pneumonia caused by Streptococcus pneumoniae, including multidrug-resistant strains [2]. Unlike conventional macrolides (erythromycin, clarithromycin, azithromycin), telithromycin maintains potent activity against isolates harboring erm(B) methylase and mef(A) efflux resistance determinants that render legacy macrolides clinically ineffective [3].

Why Telithromycin Cannot Be Substituted with Generic Macrolides in Resistant-Strain Research Applications


Standard macrolide antibiotics such as clarithromycin, azithromycin, and erythromycin exhibit near-complete loss of antibacterial activity against S. pneumoniae harboring erm(B) or mef(A) resistance genes—with MIC90 values exceeding 64 μg/mL—a resistance phenotype now prevalent in 18–45% of clinical pneumococcal isolates across Europe and North America [1]. Telithromycin, by contrast, retains full susceptibility (MIC90 ≤0.25 μg/mL) against these same resistant strains due to its unique dual-site ribosomal binding mechanism that circumvents both ribosomal methylation and active efflux resistance pathways [2]. This fundamental mechanistic divergence means that macrolide-class compounds cannot serve as valid experimental proxies for telithromycin in studies involving macrolide-resistant respiratory pathogens or in pharmacokinetic investigations of pulmonary tissue penetration [3].

Quantitative Differentiation of Telithromycin Against Comparator Antibiotics: MIC, Resistance Selection, and Pharmacokinetic Evidence


Superior Potency Against Erythromycin-Resistant S. pneumoniae: 256-Fold Lower MIC90 Versus Macrolide Comparators

In a multicenter European surveillance study of 992 pneumococcal clinical isolates, telithromycin demonstrated a MIC90 of 0.06 μg/mL against the entire collection, with 99.8% of isolates susceptible at ≤0.5 μg/mL. In stark contrast, the macrolide comparators erythromycin, azithromycin, and clarithromycin exhibited MIC90 values exceeding 64 μg/mL—a differential factor of >1,066-fold [1]. Among the 180 erythromycin-resistant isolates (18.1% prevalence), telithromycin maintained MIC50 and MIC90 values of 0.06 and 0.25 μg/mL respectively, whereas macrolide MIC90 values consistently exceeded 64 μg/mL regardless of the underlying resistance mechanism (erm(B) methylase, mef(E) efflux, or L4 ribosomal protein mutation) [1].

Antimicrobial susceptibility testing Macrolide resistance Streptococcus pneumoniae MIC90 comparison

Limited Resistance Selection Potential: 22-Fold Lower Rate of Stable High-MIC Persistence Versus Clarithromycin

In multi-step resistance selection studies, after five serial passages on antibiotic-gradient plates followed by 10 passages on antibiotic-free plates, only 1 of 14 telithromycin-exposed strains (7.1%) maintained elevated MIC values (≥4-fold increase). By comparison, 21 of 26 strains exposed to azithromycin (80.8%) and 22 of 32 strains exposed to clarithromycin (68.8%) maintained high MIC values under identical conditions [1]. Single-step mutation frequency studies further demonstrated that telithromycin induced mutations at a lower rate than both azithromycin and clarithromycin in streptococcal strains, with mutation frequencies for H. influenzae and M. catarrhalis remaining below 1 × 10⁻¹⁰ for all three agents [1].

Resistance development Multi-step selection Streptococcus spp. Macrolide-ketolide comparison

Comparative Spectrum: MIC90 Ranking Against Key Community-Acquired Respiratory Pathogens

In a head-to-head comparison of 336 consecutive respiratory tract isolates, telithromycin exhibited the lowest MIC90 (0.008 mg/L) against S. pneumoniae among all 12 agents tested, including macrolides (erythromycin, azithromycin, clarithromycin) and fluoroquinolones (moxifloxacin, gemifloxacin, levofloxacin, ciprofloxacin). Against M. catarrhalis, telithromycin maintained strong activity (MIC90 0.06 mg/L), comparable to the most active fluoroquinolones. However, against H. influenzae, telithromycin showed reduced activity (MIC90 4 mg/L) compared to fluoroquinolones and β-lactams [1]. This spectrum profile distinguishes telithromycin from both macrolide and fluoroquinolone classes and is essential for appropriate experimental model selection.

Antibacterial spectrum Haemophilus influenzae Moraxella catarrhalis Comparative MIC

Intrapulmonary Pharmacokinetic Advantage: Alveolar Macrophage Concentrations 146-Fold Higher Than Plasma

Following oral administration of telithromycin 800 mg once daily for 5 days in healthy volunteers, median alveolar macrophage concentrations reached 81 mg/L at 8 hours post-dose, representing a 146-fold enrichment relative to concurrent plasma levels (0.55 mg/L) [1]. Concentrations in epithelial lining fluid (ELF) similarly exceeded plasma levels (median 3.7 mg/L at 8 hours, 6.7-fold enrichment), and telithromycin remained quantifiable in alveolar macrophages 48 hours post-dosing (median 2.15 mg/L) [1]. This degree of intracellular pulmonary accumulation distinguishes telithromycin from both macrolides and fluoroquinolones, which exhibit lower alveolar macrophage-to-plasma ratios (typically 10–40× for macrolides, 5–15× for fluoroquinolones) [2].

Pulmonary pharmacokinetics Tissue penetration Alveolar macrophage Epithelial lining fluid

Activity Against erm(B) and mef(A) Resistance Genotypes: Structural Basis for Ketolide Differentiation

Telithromycin retains potent antibacterial activity against S. pneumoniae strains harboring either erm(B) methylase genes (MIC50/MIC90 ≤0.06–0.12 mg/L) or mef(A) efflux genes (MIC90 0.5 mg/L) [1]. This activity is mechanistically attributable to the C11-C12 carbamate extension unique to ketolides, which enables a second, high-affinity binding interaction with domain II of the 23S rRNA—a site unaffected by erm(B)-mediated methylation of domain V [2]. In contrast, erythromycin and clarithromycin exhibit MIC90 values >64 mg/L against both erm(B)-positive and mef(A)-positive strains, rendering them inactive [1]. Telithromycin also does not induce erm gene expression, a critical distinction from macrolides which actively promote MLSB resistance emergence [3].

Resistance mechanism erm(B) mef(A) Ribosomal binding Ketolide design

Comparative Bactericidal Kinetics: Superior Killing Activity Against Macrolide-Resistant Strains

In time-kill studies comparing telithromycin, azithromycin, and clarithromycin, telithromycin demonstrated superior overall bactericidal activity, particularly against macrolide-resistant strains. For S. pneumoniae and beta-hemolytic streptococci, telithromycin MIC values ranged from ≤0.004 to 0.5 mg/L, and MBC/MIC ratios remained ≤2 for S. pneumoniae and H. influenzae, indicating predominantly bactericidal activity [1]. In contrast, macrolides typically exhibit bacteriostatic profiles (MBC/MIC ratios >4–32) against Gram-positive cocci. Against macrolide-resistant strains, the differential in killing kinetics was most pronounced, with telithromycin achieving ≥3-log10 CFU/mL reductions at concentrations achievable at pulmonary sites of infection [1].

Time-kill kinetics Bactericidal activity MBC/MIC ratio Respiratory pathogens

Telithromycin: Validated Research Applications and Procurement-Relevant Use Cases


Reference Compound for Macrolide-Resistant Streptococcus pneumoniae Susceptibility Testing and Surveillance

Given the 99.8% susceptibility rate of S. pneumoniae at ≤0.5 μg/mL and the >1,000-fold MIC90 advantage over erythromycin, azithromycin, and clarithromycin against resistant isolates [1], telithromycin serves as an essential positive control in antimicrobial susceptibility testing panels for macrolide-resistant pneumococcal surveillance studies. Procurement for this application should prioritize certified reference standards (USP/EP traceable) with comprehensive certificates of analysis for use in CLSI/EUCAST broth microdilution and disk diffusion assay validation .

Ketolide Scaffold for Structure-Activity Relationship (SAR) Studies and Novel Derivative Benchmarking

As the first clinically approved ketolide, telithromycin serves as the benchmark comparator for evaluating next-generation ketolides (e.g., cethromycin, solithromycin) and novel macrolide derivatives. The C11-C12 carbamate extension and dual-site ribosomal binding mechanism [1] provide a validated structural template for medicinal chemistry optimization programs targeting improved activity against erm(B)-positive and constitutively resistant strains. High-purity API with detailed impurity profiling is required for comparative MIC determination and ribosomal binding affinity assays .

Intrapulmonary Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Reference

The extraordinary pulmonary tissue accumulation profile—with alveolar macrophage concentrations 146-fold higher than plasma [1]—establishes telithromycin as a reference standard for PK/PD modeling of respiratory anti-infectives. Applications include validating in vitro hollow-fiber infection models simulating ELF and alveolar macrophage drug exposures, calibrating microdialysis-based tissue penetration assays, and establishing target attainment benchmarks for novel inhaled or oral respiratory antibiotics .

Resistance Suppression and Mutant Selection Window Studies

Telithromycin's documented low propensity for resistance selection—with only 1/14 strains maintaining elevated MIC after drug-free passage versus 21/26 for azithromycin and 22/32 for clarithromycin [1]—makes it a valuable comparator in experimental studies of mutant prevention concentration (MPC) and mutant selection window (MSW) optimization. Researchers evaluating strategies to suppress resistance emergence in respiratory pathogens should prioritize telithromycin as a low-resistance-potential ketolide comparator.

Quote Request

Request a Quote for Telithromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.